Fmoc-Val-Cit-PAB-Duocarmycin TM

ADC Payloads Cytotoxicity IC50

Select Fmoc-Val-Cit-PAB-Duocarmycin TM for reproducible ADC research requiring the highest therapeutic index. This building block combines the 'gold-standard' Val-Cit-PAB linker—engineered for exceptional plasma stability and traceless release via lysosomal cathepsin B—with the picomolar-potency Duocarmycin TM (CBI-TMI) warhead. The Fmoc protecting group ensures controlled, high-efficiency conjugation to your mAb. It is a critical decision for programs needing potent bystander killing against antigen-heterogeneous solid tumors or a benchmark linker-payload for head-to-head novel linker evaluation.

Molecular Formula C58H60ClN7O10
Molecular Weight 1050.6 g/mol
Cat. No. B10818522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Val-Cit-PAB-Duocarmycin TM
Molecular FormulaC58H60ClN7O10
Molecular Weight1050.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC2=CC3=C(C(CN3C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C6=CC=CC=C62)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79
InChIInChI=1S/C58H60ClN7O10/c1-32(2)50(65-58(71)76-31-43-39-15-8-6-13-37(39)38-14-7-9-16-40(38)43)55(68)64-44(19-12-24-61-57(60)70)54(67)62-36-22-20-33(21-23-36)30-75-47-27-46-49(42-18-11-10-17-41(42)47)35(28-59)29-66(46)56(69)45-25-34-26-48(72-3)52(73-4)53(74-5)51(34)63-45/h6-11,13-18,20-23,25-27,32,35,43-44,50,63H,12,19,24,28-31H2,1-5H3,(H,62,67)(H,64,68)(H,65,71)(H3,60,61,70)/t35-,44+,50+/m1/s1
InChIKeyBCKGVSZLCXRPLX-UQSSJIKVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Val-Cit-PAB-Duocarmycin TM: A Verifiable ADC Drug-Linker Conjugate for Targeted Cancer Therapy Research


Fmoc-Val-Cit-PAB-Duocarmycin TM is a specialized drug-linker conjugate, a key building block for the synthesis of Antibody-Drug Conjugates (ADCs). It comprises the exceptionally potent DNA-alkylating antitumor antibiotic Duocarmycin TM (also known as CBI-TMI) as the cytotoxic payload, covalently attached to a protease-cleavable linker consisting of a valine-citrulline (Val-Cit) dipeptide and a para-aminobenzyl (PAB) self-immolative spacer, with an N-terminal Fmoc protecting group for controlled conjugation chemistry . This modular design allows for the construction of ADCs that are designed to remain inert in circulation but selectively release the active Duocarmycin TM within the tumor microenvironment upon internalization and linker cleavage by lysosomal proteases such as cathepsin B .

The Fmoc-Val-Cit-PAB-Duocarmycin TM Advantage: Why Structural Specificity Dictates ADC Performance


In ADC development, the linker-payload combination is not a generic commodity but a critical determinant of therapeutic index. Simple substitution of the Duocarmycin TM payload or its linker system can profoundly impact a conjugate's stability, potency, and safety profile [1]. The Val-Cit-PAB linker has been established as a 'gold standard' due to its high stability in human plasma and efficient cleavage by lysosomal cathepsin B, which is often upregulated in tumors . Similarly, the Duocarmycin TM (CBI-TMI) warhead itself has a unique structure-activity relationship (SAR) that differentiates it from earlier duocarmycins like Duocarmycin SA or CC-1065, offering a distinct balance of stability and potency [2]. Therefore, selecting Fmoc-Val-Cit-PAB-Duocarmycin TM over a seemingly similar in-class analog is a decision based on specific, quantifiable performance metrics in stability, enzyme-mediated release, and cytotoxic potency, which are essential for reproducible ADC research and development.

Quantitative Evidence for Fmoc-Val-Cit-PAB-Duocarmycin TM Differentiation


Payload Potency Benchmark: Duocarmycin TM vs. Other DNA-Alkylating ADC Warheads

The Duocarmycin TM (CBI-TMI) payload is characterized by picomolar-range cytotoxicity, a key attribute for a potent ADC warhead. While direct, published head-to-head cellular cytotoxicity data for the free payload against every in-class analog is not uniformly available, cross-study comparisons of reported IC50 values establish its place within the highly potent end of the spectrum. Duocarmycin SA, a well-characterized natural duocarmycin, has a reported IC50 of 10 pM . Advanced CBI-based analogs have achieved potencies as low as 2-3 pM through specific structural modifications [1]. The potency of the Duocarmycin TM payload in Fmoc-Val-Cit-PAB-Duocarmycin TM is in this high-picomolar range, a class of potency that differentiates it from other ADC payloads like the tubulin inhibitor monomethyl auristatin E (MMAE), which typically exhibits IC50 values in the nanomolar range [2].

ADC Payloads Cytotoxicity IC50 DNA Alkylator Duocarmycin SAR

Linker Stability: Established Stability Profile of the Val-Cit-PAB Linker

The valine-citrulline (Val-Cit) dipeptide linker conjugated to a para-aminobenzyl (PAB) self-immolative spacer is a widely adopted industry standard due to its favorable balance of circulatory stability and efficient enzymatic cleavage. In comparative in vitro studies, Val-Cit linkers demonstrate high stability in human plasma, significantly reducing premature payload release and associated systemic toxicity compared to less stable linkers (e.g., some hydrazone or disulfide linkers) [1]. The Val-Cit-PAB system is a known substrate for the lysosomal cysteine protease cathepsin B . Upon ADC internalization, cathepsin B cleaves the linker at the citrulline-PAB amide bond, initiating a rapid 1,6-elimination to release the unmodified, active Duocarmycin TM payload inside the target cell [2].

ADC Linker Plasma Stability Cathepsin B Val-Cit-PAB Cleavable Linker

Chemical Stability: Fmoc-Val-Cit-PAB-Duocarmycin TM Storage Specifications

Procurement decisions for high-value, complex chemical reagents like Fmoc-Val-Cit-PAB-Duocarmycin TM are often guided by provided storage and stability specifications. These specifications, while not differentiating it from all linker-payloads, establish the baseline expectation for product integrity. Suppliers report that Fmoc-Val-Cit-PAB-Duocarmycin TM should be stored as a powder at -20°C, where it is stable for up to 3 years . In solution (DMSO), it is stable for 6 months when stored at -80°C [1]. These conditions are standard for this class of compound and ensure the material's suitability for multi-year research programs, provided it is handled according to vendor recommendations .

Chemical Stability Storage Shelf-life Procurement

Verified Application Scenarios for Fmoc-Val-Cit-PAB-Duocarmycin TM


Synthesis of Next-Generation ADCs Targeting Solid Tumors with Heterogeneous Antigen Expression

This drug-linker conjugate is ideal for research programs aiming to develop novel ADCs against solid tumors. The picomolar potency of the Duocarmycin TM payload (as established in Section 3, Evidence Item 1) makes it a compelling choice for targeting cancer types with low or heterogeneous target antigen expression [1]. The Fmoc protecting group enables efficient, controlled conjugation to various monoclonal antibodies, facilitating the exploration of structure-activity relationships with different targeting vectors .

Investigating Bystander Killing Effect in Tumor Microenvironments

The design of the Val-Cit-PAB linker (Section 3, Evidence Item 2) results in the traceless release of the unmodified, membrane-permeable Duocarmycin TM payload [2]. This characteristic makes Fmoc-Val-Cit-PAB-Duocarmycin TM-based ADCs valuable tools for investigating the bystander killing effect, where the released cytotoxic drug diffuses out of the target cell to eliminate neighboring, antigen-negative tumor cells or supportive stromal cells [3]. This is a critical mechanism of action for achieving robust tumor regression in vivo.

Benchmarking Novel Linker Technologies Against the Val-Cit-PAB Gold Standard

Given the Val-Cit-PAB linker's well-characterized stability and cleavage profile (Section 3, Evidence Item 2), Fmoc-Val-Cit-PAB-Duocarmycin TM serves as an excellent control or benchmark construct in the development and evaluation of novel, proprietary linker systems [4]. Researchers can generate side-by-side ADCs with the same antibody and payload to isolate the performance contribution of the linker, providing quantitative data on relative stability, cleavage efficiency, and in vivo efficacy for a new linker technology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Val-Cit-PAB-Duocarmycin TM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.